

Physical and chemical properties of Benzyl vinyl ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl vinyl ether*

Cat. No.: *B3024430*

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of **Benzyl Vinyl Ether**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl vinyl ether (BVE), with the CAS number 935-04-6, is a significant organic compound that serves as a versatile intermediate in fine chemical synthesis and a monomer in polymer chemistry.^[1] Its unique structure, combining a benzyl group and a vinyl ether moiety, provides a platform for a variety of chemical transformations. This guide offers a comprehensive overview of the physical, chemical, and spectroscopic properties of **Benzyl vinyl ether**, detailed experimental protocols for its synthesis and key reactions, and safety information relevant to a laboratory setting.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Benzyl vinyl ether** are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.

Data Presentation: Core Properties

All quantitative data regarding the physical and chemical properties of **Benzyl vinyl ether** are presented in Table 1 for clarity and ease of comparison.

Table 1: Physical and Chemical Properties of **Benzyl Vinyl Ether**

Property	Value	Reference(s)
IUPAC Name	[(vinyloxy)methyl]benzene	[2]
Synonyms	((Ethenyloxy)methyl)benzene, Vinyloxymethylbenzene	[3][4]
CAS Number	935-04-6	[1][2][5]
Molecular Formula	C ₉ H ₁₀ O	[2][3][5]
Molecular Weight	134.18 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1][5]
Boiling Point	183-184 °C	[1]
Density	0.9710 g/cm ³	[1]
Flash Point	68 °C	[1]
Solubility	Practically insoluble in water; miscible with ethanol, ether, chloroform, acetone.	[6]
Purity	Typically ≥97%	[2]
Storage Conditions	Store at 2-8°C under an inert gas (e.g., Argon or Nitrogen).	[1]

Spectroscopic Properties

Spectroscopic data is essential for the identification and characterization of **Benzyl vinyl ether**. The expected shifts and absorption bands are detailed in Table 2.

Table 2: Spectroscopic Data for **Benzyl Vinyl Ether**

Spectroscopy	Functional Group	Expected Chemical Shift / Absorption Band	Reference(s)
¹ H NMR	Aromatic (C ₆ H ₅)	δ 7.39-7.29 (m, 5H)	[1]
Vinylic (=CH-O)	δ 6.57 (dd, 1H)	[1]	
Benzyllic (-O-CH ₂ -Ph)	δ 4.76 (s, 2H)	[1]	
Vinylic (=CH ₂)	δ 4.30 (dd, 1H), δ 4.08 (dd, 1H)	[1]	
¹³ C NMR	Aromatic	~127-138 ppm	[7]
Vinylic (=CH-O)	~152 ppm		
Vinylic (=CH ₂)	~86 ppm		
Benzyllic (-O-CH ₂ -Ph)	~70 ppm	[8]	
IR Spectroscopy	Aromatic C-H Stretch	>3000 cm ⁻¹	[9]
Aromatic C=C Stretch	1500-1600 cm ⁻¹	[9]	
Vinylic C=C Stretch	1640-1680 cm ⁻¹	[9]	
C-O Ether Stretch	1080-1300 cm ⁻¹	[9]	

Chemical Reactivity and Applications

The reactivity of **Benzyl vinyl ether** is dominated by its electron-rich carbon-carbon double bond and the benzyl ether linkage.

Synthesis

Benzyl vinyl ether can be synthesized through several methods, including the reaction between vinyl acetate and benzyl alcohol, or the reaction of benzyl alcohol with acetylene.[\[1\]](#) [\[10\]](#) A common laboratory-scale synthesis involves the vinylation of benzyl alcohol.

Polymerization

BVE is extensively used as a monomer in cationic polymerization to produce poly(**benzyl vinyl ether**) (PBVE).^[1] This polymerization can be controlled to create living polymers with narrow molecular weight distributions.^[1] It also participates in copolymerization with various other monomers.

Hydrolysis

In the presence of acid, the vinyl ether group is readily hydrolyzed. This reaction cleaves the vinyl group to yield an aldehyde and the corresponding alcohol.

Applications in Organic Synthesis

Benzyl vinyl ether serves as a key intermediate for producing more complex organic molecules, such as specific aldehydes and ketones.^[1] The vinyl ether moiety is a useful building block for constructing heterocyclic compounds and can be used as a safe alternative to acetylene gas in certain reactions.^[11]

Experimental Protocols

Detailed methodologies for key experiments involving **Benzyl vinyl ether** are provided below.

Synthesis of Benzyl Vinyl Ether via Transesterification

This protocol describes the synthesis from benzyl alcohol and vinyl acetate.^[1]

Reagents and Materials:

- Benzyl alcohol
- Vinyl acetate
- $[\text{Ir}(\text{cod})\text{Cl}]_2$ (catalyst)
- Na_2CO_3 (base)
- Toluene (solvent)
- Celite for filtration

- Silica gel for chromatography
- Standard laboratory glassware and magnetic stirrer

Procedure:

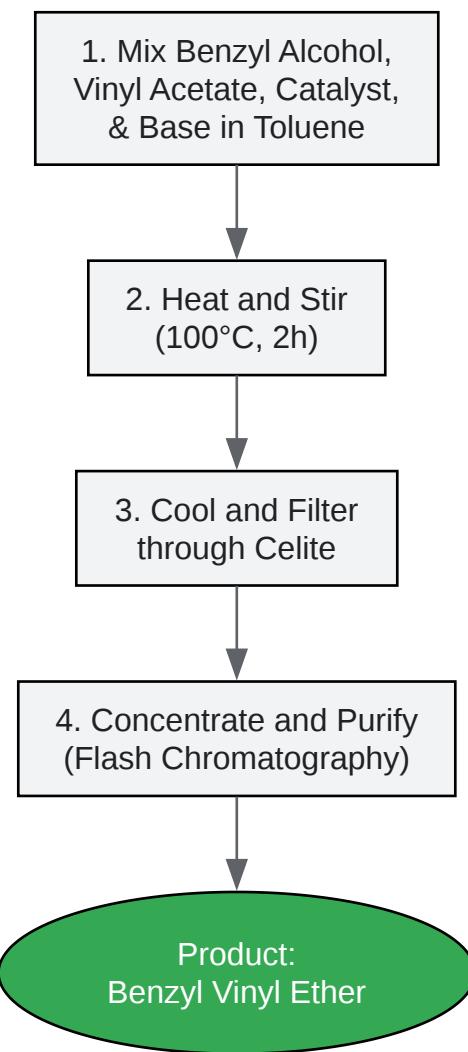
- To a suspension of $[\text{Ir}(\text{cod})\text{Cl}]_2$ (1 mol %) and Na_2CO_3 (0.6 equiv) in toluene, add benzyl alcohol (1.0 equiv) and vinyl acetate (2.0 equiv).[\[1\]](#)
- Stir the mixture vigorously at 100°C for 2 hours.[\[1\]](#)
- Cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite to remove solids.[\[1\]](#)
- Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.[\[1\]](#)
- Purify the resulting residue by flash chromatography on silica gel (eluent: petroleum ether/EtOAc, 98:2) to yield **Benzyl vinyl ether** as a yellow oil.[\[1\]](#)

Cationic Polymerization of Benzyl Vinyl Ether

This protocol outlines a general procedure for the living cationic polymerization of BVE.

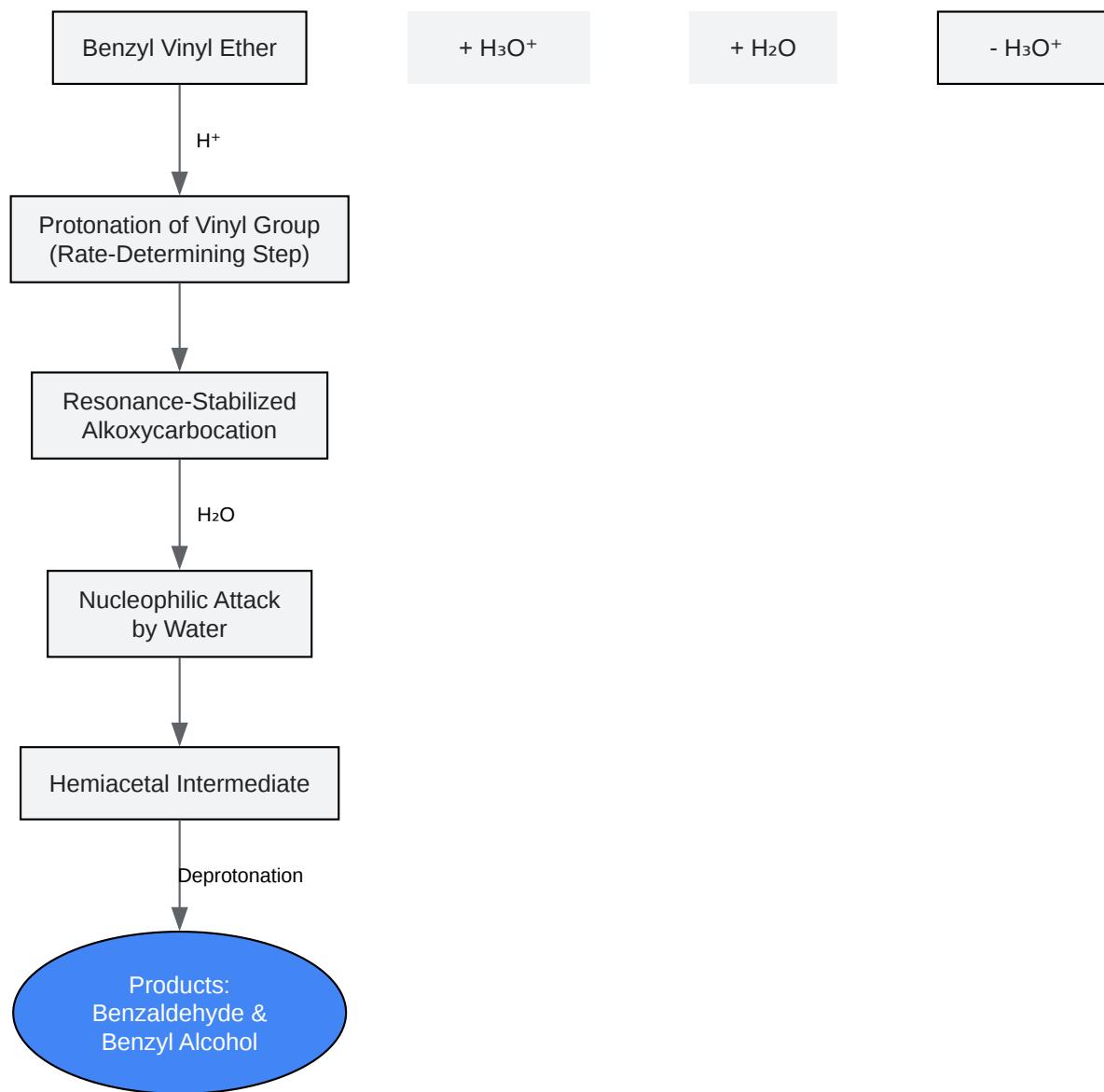
Reagents and Materials:

- **Benzyl vinyl ether** (monomer), purified
- Initiating system (e.g., $\text{CH}_3\text{CH}(\text{O}i\text{Bu})\text{OCOCH}_3$ / EtAlCl_2)
- Added base (e.g., ethyl acetate)
- Anhydrous non-polar solvent (e.g., toluene)
- Inert atmosphere (Nitrogen or Argon)
- Dry glassware


Procedure:

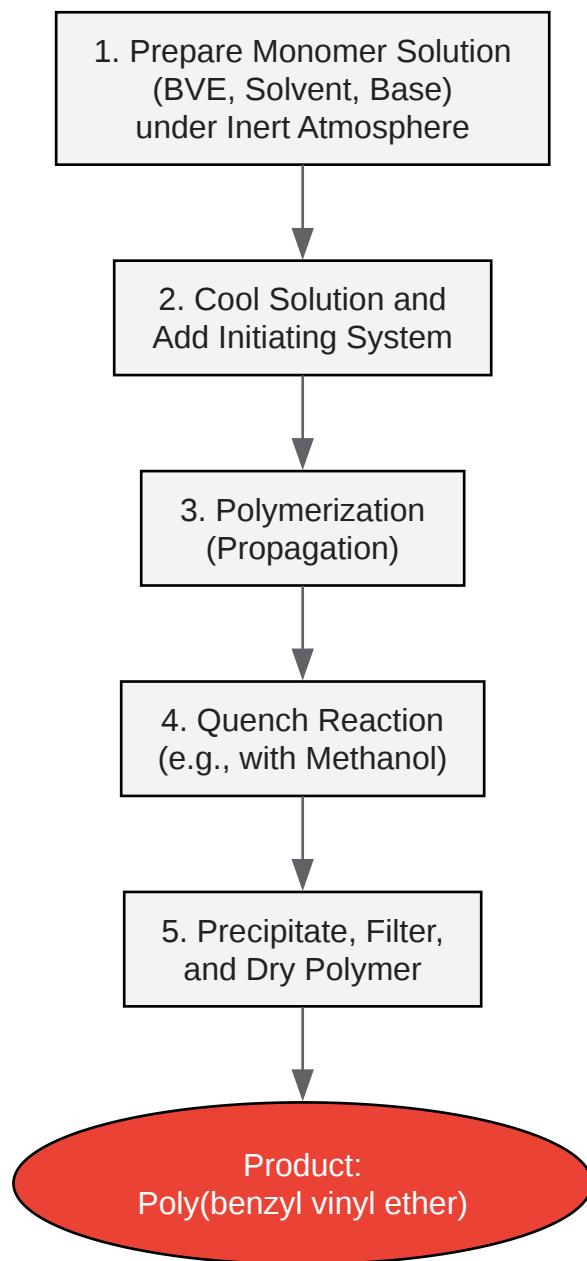
- Under an inert atmosphere, dissolve the monomer and the added base (ethyl acetate) in the anhydrous solvent in a dry reaction flask.
- Cool the solution to the desired temperature (e.g., below 0°C).[\[1\]](#)
- Initiate the polymerization by adding the pre-chilled initiating system (e.g., EtAlCl₂ followed by the initiator).
- Allow the reaction to proceed, monitoring monomer conversion by techniques such as ¹H NMR or GC.
- Quench the polymerization by adding a terminator, such as pre-chilled methanol.
- Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
- Collect the polymer by filtration, wash, and dry under vacuum.

Mandatory Visualizations


Diagrams illustrating key processes are provided below using the DOT language.

Synthesis Workflow

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **Benzyl vinyl ether**.

Acid-Catalyzed Hydrolysis Pathway

[Click to download full resolution via product page](#)

Caption: Simplified pathway for acid-catalyzed hydrolysis.

Cationic Polymerization Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for cationic polymerization.

Safety and Handling

Benzyl vinyl ether should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazards: The compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[2]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
- Handling: Keep away from heat, sparks, and open flames. Avoid breathing vapors. Wash thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl vinyl ether | 935-04-6 [chemicalbook.com]
- 2. Benzyl vinyl ether 97% | CAS: 935-04-6 | AChemBlock [achemblock.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ((Ethenyloxy)methyl)benzene | C9H10O | CID 11116115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. haihangchem.com [haihangchem.com]
- 6. Benzyl Ether [drugfuture.com]
- 7. Benzyl ether(103-50-4) 13C NMR spectrum [chemicalbook.com]
- 8. BENZYL ETHYL ETHER(539-30-0) 13C NMR [m.chemicalbook.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. CN111153773A - Preparation method of benzyl vinyl ether and monomer copolymer thereof - Google Patents [patents.google.com]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: BENZYL VINYL ETHER [orgspectroscopyint.blogspot.com]

- To cite this document: BenchChem. [Physical and chemical properties of Benzyl vinyl ether]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3024430#physical-and-chemical-properties-of-benzyl-vinyl-ether\]](https://www.benchchem.com/product/b3024430#physical-and-chemical-properties-of-benzyl-vinyl-ether)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com